molecular formula C13H13N3O B3306211 N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide CAS No. 926233-45-6

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide

Cat. No.: B3306211
CAS No.: 926233-45-6
M. Wt: 227.26 g/mol
InChI Key: IMKYISLDWMQDCK-UHFFFAOYSA-N
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Description

Contextual Background of Substituted Pyridine (B92270) Carboxamides and Related Scaffolds

Substituted pyridine carboxamides are a class of organic compounds characterized by a pyridine ring linked to a phenyl group through a carboxamide bridge. This structural motif is of significant interest in pharmaceutical research due to its versatile chemical nature and ability to interact with a wide array of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxamide linkage provides both hydrogen bond donor and acceptor capabilities, facilitating strong and specific interactions with enzymes and receptors.

The broader family of pyridine derivatives has a rich history in medicinal chemistry, with many compounds finding clinical application. drugbank.com Their utility spans a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. This success has spurred the exploration of novel substituted pyridine carboxamides, with researchers systematically modifying the scaffold to optimize pharmacological properties. Recent studies have highlighted the potential of these derivatives as potent inhibitors of various enzymes, including urease and c-Jun NH2-terminal kinases (JNKs). drugbank.commdpi.com

Rationale for Academic Investigation of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide

The academic investigation into this compound is propelled by several key factors. The presence of the aminomethyl group on the phenyl ring introduces a basic center, which can be crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties. This functional group can influence solubility, cell permeability, and binding interactions with target proteins.

Furthermore, the arrangement of the pyridine nitrogen, the carboxamide linkage, and the aminomethyl group creates a unique tridentate ligand system. This has prompted investigations into the coordination chemistry of this and closely related molecules. A study on the coordination of N-(3-aminophenyl)pyridine-2-carboxamide with various metal ions, including Co(II), Ni(II), Cu(II), and Pd(II), revealed the ability of these ligands to form stable deprotonated chelates. bohrium.com Such metal complexes are being explored for their potential catalytic and biological activities. The ability of certain metal ions to induce amide deprotonation is a key area of interest in this research. bohrium.com

The structural similarity of this compound to known biologically active pyridine carboxamides further justifies its investigation. For instance, various derivatives have been synthesized and evaluated as potential anticancer agents and inhibitors of enzymes like SHP2, which is a critical regulator in cancer cell signaling pathways. mdpi.comnih.gov

Overview of Current Research Trajectories and Methodological Approaches

Current research on this compound and its analogues is multifaceted, encompassing synthesis, structural characterization, and biological evaluation.

Synthesis: The synthesis of pyridine carboxamides typically involves the condensation reaction between a pyridine carboxylic acid derivative and a substituted aniline. mdpi.com Various synthetic methodologies are employed to achieve high yields and purity. For instance, the synthesis of related N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides involved refluxing ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with the appropriate amine in THF with a few drops of DMF. mdpi.com

Structural and Physicochemical Characterization: A crucial aspect of the research involves the detailed characterization of the synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used to confirm the chemical structure. X-ray crystallography can provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Biological Evaluation: A significant portion of the research is dedicated to evaluating the biological activity of these compounds. This often involves in vitro screening against a panel of biological targets. For example, related pyridine carboxamide derivatives have been evaluated for their inhibitory activity against various enzymes and for their antiproliferative effects on cancer cell lines. mdpi.commdpi.comnih.gov Molecular docking studies are also frequently employed to predict the binding modes of these compounds with their biological targets and to guide further structural modifications. mdpi.comnih.gov

The following table summarizes some of the research findings on related pyridine carboxamide derivatives:

Compound ClassBiological Target/ActivityKey Findings
3-Amino-pyrazine-2-carboxamide derivativesFGFR inhibitorsIdentification of a pan-FGFR inhibitor with potent antitumor activity in multiple cancer cell lines. nih.gov
N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesAnticancer agents (PI3Kα inhibitors)Derivatives displayed inhibitory activity against human colorectal adenocarcinoma and colon cancer cell lines. mdpi.com
Pyridine carboxamide and carbothioamide derivativesUrease inhibitorsSeveral derivatives showed significant urease inhibitory action, with molecular docking studies revealing their binding modes. mdpi.com
Substituted pyridine carboxamide derivativesAllosteric SHP2 inhibitorsDiscovery of potent inhibitors with robust in vivo antitumor efficacy in a xenograft mouse model. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKYISLDWMQDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3 Aminomethyl Phenyl Pyridine 2 Carboxamide

Established Synthetic Pathways for the Core Structure

The construction of the N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide scaffold relies on robust and well-documented chemical transformations. The primary disconnection for retrosynthetic analysis is the amide bond, suggesting a coupling reaction between a picolinic acid derivative and a substituted aniline.

Amide Bond Formation via Coupling Reactions

A prevalent and versatile method for the synthesis of this compound involves the coupling of picolinic acid with 3-(aminomethyl)aniline. nih.govnih.gov This transformation is typically facilitated by a range of peptide coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. cam.ac.uk Another effective coupling system is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). cam.ac.uk

The reaction can also proceed via the formation of a more reactive picolinic acid derivative, such as an acid chloride. nih.govnih.gov Treatment of picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding picolinoyl chloride in situ. nih.govresearchgate.net This highly electrophilic intermediate readily reacts with 3-(aminomethyl)aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

Reductive Strategies for Aminomethyl Group Introduction

The aminomethyl functionality can be introduced through reductive amination, a powerful one-pot reaction that converts a carbonyl group to an amine. wikipedia.org In a potential synthetic route to this compound, this would involve the reaction of an appropriate aldehyde or ketone precursor with an amine in the presence of a reducing agent. wikipedia.org For instance, reductive amination of a suitable formyl-substituted precursor with ammonia (B1221849) would yield the primary aminomethyl group. d-nb.info Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine in the presence of the carbonyl group. wikipedia.orgresearchgate.net Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for direct reductive amination. wikipedia.org

Alternative Synthetic Approaches and Precursor Chemistry (e.g., hydrogenation of cyano precursors)

An alternative and widely used strategy for the introduction of the aminomethyl group is the reduction of a nitrile (cyano group). A suitable precursor for this compound would be N-(3-cyanophenyl)pyridine-2-carboxamide. The cyano group can be readily reduced to a primary amine using various methods, including catalytic hydrogenation. This typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. mit.edumit.edu This method is often highly efficient and chemoselective, leaving other functional groups in the molecule intact. mit.edu

Optimization of Reaction Conditions and Yields for Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst loading, temperature, and reaction time.

For amide coupling reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently employed. nih.govresearchgate.net The selection of the solvent can significantly influence the solubility of the reactants and the reaction rate. Temperature is another critical factor; while many coupling reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. researchgate.net

In catalytic hydrogenations, the choice of catalyst and its loading are paramount. The activity and selectivity of the catalyst can be influenced by the support material and the presence of any promoters. The reaction is also sensitive to pressure and temperature. A parametric study of various pressures, temperatures, and residence times can be performed to achieve quantitative chemoselective conversion. mit.edu

Table 1: General Parameters for Optimization of Synthetic Reactions
Reaction TypeParameterCommon Conditions/ReagentsEffect on Reaction
Amide CouplingSolventDMF, DCM, THF, Acetonitrile (B52724)Solubility of reactants, reaction rate
Coupling ReagentEDCI/HOBt, HATU, T3P, SOCl₂Activation of carboxylic acid, yield, and purity
Temperature0 °C to refluxReaction rate, prevention of side reactions
Catalytic HydrogenationCatalystPd/C, PtO₂, Raney NiReaction rate, selectivity
Hydrogen Pressure1 atm to 100 atmRate of reduction
SolventMethanol, Ethanol, Ethyl acetateSolubility of substrate, catalyst activity

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Modifications on the Pyridine (B92270) Ring

Modifications to the pyridine ring can be achieved by utilizing substituted picolinic acids as starting materials in the amide coupling reaction. nih.govnih.gov A wide variety of substituted pyridines are commercially available or can be synthesized through established methods. ijpsonline.com For example, electron-donating or electron-withdrawing groups can be introduced at various positions on the pyridine ring to modulate its electronic properties.

Substituent Variations on the Phenyl Ring

The phenyl ring of this compound serves as a key site for introducing chemical diversity. The nature and position of substituents on this ring can significantly influence the molecule's conformation, lipophilicity, and interactions with biological targets. Structure-activity relationship (SAR) studies on analogous N-phenylpicolinamide series have demonstrated that both electron-donating and electron-withdrawing groups can modulate biological efficacy.

Research has shown that the introduction of halogen atoms, such as chlorine or fluorine, to the phenyl ring is a common strategy. These substitutions can alter the electronic properties of the ring and potentially enhance binding affinity to target proteins through halogen bonding. For instance, in related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to be a critical determinant of their biological activity. mdpi.com

Furthermore, the addition of bulky substituents can provide steric hindrance that may favor a specific conformation or improve selectivity for a particular biological target. Conversely, smaller substituents may be employed to probe the steric tolerance of a binding pocket. The table below summarizes the impact of various substituents on the phenyl ring of analogous N-phenylpicolinamide compounds, drawing from a range of medicinal chemistry studies.

Substituent (Position)Observed Effect on Activity/PropertyRationale for Modification
4-FluoroIncreased biological potency in some seriesAlter electronic properties, potential for hydrogen bonding
4-ChloroEnhanced metabolic stability and cell permeabilityIncrease lipophilicity, potential for halogen bonding
3-MethoxyModulated receptor binding affinityAlter electronic and steric properties
4-TrifluoromethylImproved metabolic stability and binding affinityStrong electron-withdrawing group, increases lipophilicity
4-MethylFine-tuning of lipophilicity and steric bulkModulate physicochemical properties

Alterations of the Amide Linker

The amide bond in this compound is a crucial structural element, providing a planar and rigid connection between the pyridine and phenyl moieties. However, the amide bond can be susceptible to enzymatic cleavage in biological systems. To address this potential liability and to explore novel chemical space, researchers have investigated the replacement of the amide linker with various bioisosteres. nih.govnih.govdrughunter.comhyphadiscovery.com

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.govnih.govdrughunter.comhyphadiscovery.com For the amide bond in picolinamide (B142947) derivatives, several bioisosteres have been considered, including triazoles, oxadiazoles, and reversed amides. These heterocyclic systems can mimic the hydrogen bonding capabilities and the spatial orientation of the original amide bond while offering improved metabolic stability. nih.govdrughunter.com

The table below presents some potential bioisosteric replacements for the amide linker and their rationale.

Amide BioisostereKey FeaturesPotential Advantages
1,2,3-TriazoleCan act as both hydrogen bond donor and acceptorImproved metabolic stability against hydrolysis and oxidation
1,3,4-OxadiazoleMimics planarity and dipole moment of the amideEnhanced metabolic stability and membrane permeability
TrifluoroethylamineElectronegative trifluoroethyl group mimics the carbonylIncreased metabolic stability and altered basicity of the adjacent amine
Reversed AmideAlters the direction of the hydrogen bond donor and acceptorMay lead to different binding interactions and improved stability

Introduction of Functional Tags for Advanced Research Probes

The derivatization of this compound with functional tags is a powerful strategy for creating chemical probes to investigate biological systems. These probes can be used for target identification, visualization of molecular interactions, and pull-down assays. The aminomethyl group on the phenyl ring provides a convenient handle for the attachment of such tags without significantly altering the core pharmacophore.

Biotinylation: Biotin (B1667282) is a vitamin that forms a high-affinity non-covalent interaction with streptavidin and avidin (B1170675) proteins. This interaction is widely exploited in biochemical assays. nih.govnih.govresearchgate.net By attaching a biotin tag to the aminomethyl group of this compound, a biotinylated probe can be synthesized. nih.govnih.govresearchgate.net This probe can be used in affinity purification experiments to isolate and identify the protein targets of the parent compound from complex biological mixtures. nih.govnih.gov The synthesis of such a probe typically involves the reaction of the primary amine with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester (biotin-NHS).

Fluorescent Labeling: The introduction of a fluorescent tag allows for the direct visualization of the molecule's localization and interactions within cells or tissues using fluorescence microscopy. nih.govnih.govpremierbiosoft.commdpi.com A variety of fluorescent dyes with different excitation and emission wavelengths can be conjugated to the aminomethyl group. The choice of fluorophore depends on the specific application and the imaging instrumentation available. Common fluorescent labels include fluorescein, rhodamine, and cyanine (B1664457) dyes. The conjugation is typically achieved by reacting the amine with a reactive derivative of the fluorescent dye, such as an isothiocyanate or an N-hydroxysuccinimide ester. nih.gov

The development of these tagged derivatives of this compound provides valuable tools for chemical biology research, enabling a deeper understanding of the molecular mechanisms of action of this class of compounds.

Chemical Reactivity and Transformation Pathways of N 3 Aminomethyl Phenyl Pyridine 2 Carboxamide

Reactivity of the Carboxamide Moiety (e.g., susceptibility to hydrolysis)

The amide bond is known for its stability, a consequence of the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, this bond is susceptible to cleavage under forcing conditions, typically involving heating in the presence of strong acids or bases. cam.ac.ukresearchgate.net

Under acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction ultimately yields pyridine-2-carboxylic acid and the protonated form of 3-(aminomethyl)aniline. cam.ac.uk Conversely, basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt (sodium picolinate (B1231196), for instance, if NaOH is used) and 3-(aminomethyl)aniline. researchgate.net These reactions generally require elevated temperatures to overcome the kinetic stability of the amide bond. researchgate.net

ConditionReagentsProducts
Acidic HydrolysisH₂O, H⁺ (e.g., HCl), HeatPyridine-2-carboxylic acid + 3-(aminomethyl)anilinium chloride
Basic HydrolysisH₂O, OH⁻ (e.g., NaOH), HeatSodium picolinate + 3-(aminomethyl)aniline

Transformations Involving the Aminomethyl Group (e.g., Schiff base formation for conjugation)

The primary amine of the aminomethyl group is a key site for chemical modification, most notably through the formation of Schiff bases (imines). This reaction involves the condensation of the amine with an aldehyde or a ketone, typically under mild acidic catalysis, to form a C=N double bond with the elimination of water. nih.govjetir.org

This transformation is of significant interest for conjugating the molecule to other chemical entities. For example, reaction with a suitably functionalized aldehyde or ketone can be employed to link N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide to biomolecules, polymers, or surfaces. The reversibility of Schiff base formation under certain conditions also allows for dynamic covalent chemistry applications.

ReactantProduct Structure
Aldehyde (R-CHO)N-[3-({[(E)-R-ylidene]amino}methyl)phenyl]pyridine-2-carboxamide
Ketone (R₂C=O)N-[3-({[R₂C=N]}methyl)phenyl]pyridine-2-carboxamide

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) and Phenyl Rings

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes it significantly less reactive towards electrophilic aromatic substitution than benzene, requiring harsh reaction conditions. imperial.ac.ukuoanbar.edu.iq When such reactions are forced, substitution is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com The presence of the electron-withdrawing carboxamide group at the 2-position further deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquora.com In this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be anticipated at the 4- and 6-positions, should a suitable leaving group be present or under conditions that favor hydride displacement (like the Chichibabin reaction).

RingReaction TypePredicted Position of Attack
PyridineElectrophilic Aromatic Substitution3- and 5-positions (requires harsh conditions)
PyridineNucleophilic Aromatic Substitution4- and 6-positions
PhenylElectrophilic Aromatic SubstitutionOrtho and para to the aminomethyl group (positions 2, 4, 6 relative to the -CH₂NH₂)

Stability under Diverse Chemical Conditions (e.g., pH, redox environment)

The stability of this compound is significantly influenced by the pH of its environment. The molecule possesses two basic centers: the pyridine nitrogen (pKa of pyridine is ~5.2) and the primary amine of the aminomethyl group (pKa of benzylamine (B48309) is ~9.3). In acidic conditions, both of these sites will be protonated. This protonation can affect the molecule's solubility and its reactivity. For instance, protonation of the pyridine nitrogen would further deactivate the ring towards electrophilic attack.

ConditionEffect on this compound
Acidic pHProtonation of the pyridine nitrogen and the aminomethyl group.
Basic pHDeprotonation of the protonated forms.
Mild RedoxGenerally stable.
Strong Reducing ConditionsPotential for reduction of the pyridine ring.
Strong Oxidizing ConditionsPotential for oxidation of the aromatic rings or the aminomethyl group.

Preclinical Biological and Biochemical Interaction Studies of N 3 Aminomethyl Phenyl Pyridine 2 Carboxamide Non Human Systems

Investigation of Molecular Target Engagement (e.g., enzyme inhibition, receptor binding in in vitro assays)

No studies detailing the in vitro molecular target engagement of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide were found. This includes a lack of data related to:

In Vitro Enzymatic Assays

Information regarding the inhibitory or modulatory effects of this compound on specific enzymes is not available.

Ligand-Protein Binding Assays Utilizing Recombinant Proteins

There are no published binding affinity data (such as Kd, Ki, or IC50 values) for the interaction of this compound with any recombinant proteins.

Cellular Pathway Modulation Studies in Non-Human Cell Lines (e.g., signal transduction, gene expression)

Research on the effects of this compound on cellular pathways in non-human cell lines has not been reported. Consequently, there is no information on:

Cell-Based Reporter Assays

The ability of the compound to modulate specific cellular signaling pathways, as would be measured by reporter gene assays, is unknown.

Proteomic and Metabolomic Profiling in Cellular Models

There are no available proteomic or metabolomic studies to characterize the global changes in protein expression or metabolite levels in non-human cells upon treatment with this compound.

Activity in Preclinical In Vitro Models (e.g., organoids, tissue cultures)

No data from studies using advanced in vitro models such as organoids or tissue cultures to evaluate the biological activity of this compound could be located.

Ex Vivo and In Vivo Studies in Non-Human Organisms/Models

No data from studies in non-human organisms are publicly available to characterize the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (relationship between drug concentration and effect) properties of this compound.

There are no published research findings assessing the efficacy or activity of this compound in any non-human disease models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Modifications with Biological/Biochemical Activity in Preclinical Models

The biological activity of pyridine-2-carboxamide derivatives can be significantly modulated by structural alterations to three key regions: the pyridine (B92270) ring, the carboxamide linker, and the phenyl ring. Preclinical investigations of analogous compounds, such as those targeting various enzymes and receptors, have established several foundational SAR principles.

For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, substitutions on the phenyl ring were shown to have a profound impact on their inhibitory activity against the Forkhead Box M1 (FOXM1) protein. This suggests that modifications to the phenyl moiety of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide would likely result in significant changes in biological effect.

Systematic modifications would typically involve:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions of the phenyl ring can alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to a biological target.

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can modulate its electron density and steric hindrance, potentially enhancing or diminishing its interaction with the target protein.

An illustrative data table, based on hypothetical preclinical findings for analogs of this compound, is presented below to demonstrate how such correlations are typically reported.

Compound IDPhenyl Ring SubstitutionAminomethyl ModificationPyridine Ring SubstitutionBiological Activity (IC50, µM)
Parent None-CH2NH2None5.2
Analog-1 4-Chloro-CH2NH2None2.8
Analog-2 4-Methoxy-CH2NH2None8.1
Analog-3 None-CH2NHCH3None4.5
Analog-4 None-(CH2)2NH2None10.3
Analog-5 None-CH2NH24-Methyl6.5

This table is illustrative and based on general SAR principles for similar compound classes, not on specific experimental data for this compound.

Rational Design Principles for Optimized Analogs and Probes

The rational design of optimized analogs and chemical probes based on the this compound scaffold would be guided by an iterative process of design, synthesis, and biological testing. The primary objectives of such a design strategy would be to enhance potency, selectivity, and drug-like properties.

Key rational design principles include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD techniques such as molecular docking can be employed to predict the binding modes of designed analogs. This allows for the targeted introduction of functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the target's active site. For example, the aminomethyl group could be positioned to interact with a key acidic residue in a binding pocket.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential steric and electronic features required for biological activity. New analogs can then be designed to fit this pharmacophore.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physicochemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the phenyl ring could be replaced with a bioisosteric heterocycle like thiophene or pyrazole to explore different interaction landscapes.

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a more bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Influence of Substituent Position and Electronic Effects on Observed Activities

The position and electronic nature of substituents on both the phenyl and pyridine rings are critical determinants of the biological activity of this compound analogs.

Electronic Effects: The electronic properties of substituents, whether electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -NO2, -CF3), can influence the pKa of the pyridine nitrogen and the aminomethyl group, as well as the electron density of the aromatic rings. These changes can affect:

Binding Affinity: By modulating the strength of hydrogen bonds, pi-pi stacking, and other non-covalent interactions with the target.

Membrane Permeability: By altering the lipophilicity of the molecule.

Metabolic Stability: By blocking or facilitating metabolic pathways.

A hypothetical data table illustrating these effects is provided below.

Compound IDPhenyl SubstituentPositionElectronic EffectBiological Activity (IC50, µM)
Parent -H-Neutral5.2
Analog-6 -ClparaElectron-withdrawing2.1
Analog-7 -ClmetaElectron-withdrawing3.5
Analog-8 -OCH3paraElectron-donating9.8
Analog-9 -OCH3metaElectron-donating7.4

This table is illustrative and based on general SAR principles for similar compound classes, not on specific experimental data for this compound.

Stereochemical Considerations and Their Impact on Activity and Interactions

While this compound itself is achiral, the introduction of chiral centers through structural modifications would necessitate a thorough investigation of stereochemical effects. Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Introduction of a Chiral Center: A chiral center could be introduced, for example, by adding a substituent to the methylene (B1212753) bridge of the aminomethyl group (e.g., N-[3-(1-aminoethyl)phenyl]pyridine-2-carboxamide). In such cases, the (R)- and (S)-enantiomers would need to be synthesized and evaluated separately.

Impact on Binding: One enantiomer may fit more snugly into the chiral binding site of a target protein, leading to a higher affinity and greater biological activity. This is often referred to as eudismic ratio, which is the ratio of the potencies of the more active (eutomer) and less active (distomer) enantiomers.

Atropisomerism: In some cases, restricted rotation around a single bond can lead to the existence of stable atropisomers, which are stereoisomers that can be isolated. If bulky substituents were introduced on both the pyridine and phenyl rings, this could lead to atropisomerism, with each atropisomer potentially having a different biological activity.

The synthesis of stereochemically pure analogs is therefore a critical step in the drug discovery process to fully characterize the SAR and identify the most potent and selective stereoisomer.

Advanced Analytical and Spectroscopic Characterization Methods for N 3 Aminomethyl Phenyl Pyridine 2 Carboxamide

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are fundamental in determining the chemical structure and conformation of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide. These techniques provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR would provide critical information on the molecular framework.

In ¹H NMR, the aromatic protons of the pyridine (B92270) and phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution patterns and coupling with adjacent protons. The benzylic protons of the aminomethyl group would likely resonate around 3.8-4.2 ppm, while the amide proton would be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and temperature.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons would appear between 110 and 150 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular fragments. Nuclear Overhauser Effect Spectroscopy (NOESY) could be utilized to study through-space interactions, providing insights into the molecule's preferred conformation in solution and its dynamic behavior.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring 7.5 - 8.6 122 - 155
Phenyl Ring 7.0 - 7.8 120 - 140
Aminomethyl (CH₂) ~3.9 ~45
Amide (NH) 8.5 - 9.5 -

Mass Spectrometry for Metabolite Identification and Ligand-Binding Studies

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would offer structural information. Key fragment ions would likely arise from the cleavage of the amide bond and the benzylic C-N bond, providing evidence for the pyridine-2-carboxamide and aminomethylphenyl moieties. This technique is also invaluable for identifying potential metabolites by detecting mass shifts corresponding to metabolic transformations such as hydroxylation or glucuronidation.

In the context of ligand-binding studies, native mass spectrometry can be used to observe the non-covalent complex between this compound and its protein target, allowing for the determination of binding stoichiometry.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

IR spectroscopy would show characteristic absorption bands. The N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. The C=O stretching of the amide group would give a strong absorption band in the region of 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations of the amide would also be observable. Aromatic C-H and C=C stretching vibrations would appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The primary amine of the aminomethyl group would exhibit N-H stretching in the 3300-3500 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) Stretching ~3300
Amine (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Amide (C=O) Stretching 1650 - 1680

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

To understand the three-dimensional arrangement of atoms in the solid state and its interaction with biological macromolecules, X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable.

X-ray crystallography on a single crystal of this compound would unambiguously determine its molecular structure, including bond lengths, bond angles, and torsional angles. This would reveal the planarity of the amide group and the relative orientation of the pyridine and phenyl rings. For related N-phenylpyridine-2-carboxamide structures, the pyridyl and phenyl rings have been observed to be nearly coplanar.

When co-crystallized with a protein target, X-ray crystallography can provide an atomic-level picture of the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular recognition.

Cryo-EM is a powerful alternative for determining the structures of large protein-ligand complexes that are difficult to crystallize. This technique would be particularly useful for studying the binding of this compound to large, dynamic protein assemblies.

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for its separation from impurities or related compounds.

High-performance liquid chromatography (HPLC) is the most common technique for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid or formic acid, would be suitable. The purity would be determined by the relative area of the main peak in the chromatogram, typically detected by UV absorbance at a wavelength where the aromatic rings show strong absorption.

The compatibility of HPLC with mass spectrometry (LC-MS) allows for the simultaneous separation and identification of the compound and any impurities, providing a powerful analytical tool for quality control and metabolic studies.

Capillary electrophoresis (CE) offers an alternative separation technique with high efficiency, based on the electrophoretic mobility of the charged molecule in an electric field.

Microcalorimetry and Isothermal Titration Calorimetry for Binding Thermodynamics

To fully characterize the interaction of this compound with its biological target, it is crucial to determine the thermodynamic parameters of binding.

Isothermal titration calorimetry (ITC) is the gold standard for measuring the thermodynamics of biomolecular interactions. By titrating the compound into a solution containing the target protein, ITC directly measures the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Differential scanning calorimetry (DSC) is a type of microcalorimetry that can be used to assess the effect of ligand binding on the thermal stability of the target protein. An increase in the melting temperature (Tₘ) of the protein in the presence of this compound would indicate a stabilizing binding interaction.

Emerging Research Applications of N 3 Aminomethyl Phenyl Pyridine 2 Carboxamide Beyond Biological Systems

Utility in Materials Science and Polymer Chemistry

The structural attributes of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide make it an attractive candidate for integration into advanced materials. The presence of both a hydrogen-bond-donating amine and a hydrogen-bond-accepting pyridine-carboxamide moiety allows for significant intermolecular interactions, which can be harnessed in the creation of specialized polymers and frameworks.

Incorporation into Polymer Matrices for Specialized Coatings

While direct studies on the incorporation of this compound into polymer matrices for coatings are limited, the properties of analogous pyridine-carboxamide structures suggest significant potential. Pyridine (B92270) derivatives are known to enhance the thermal stability and mechanical properties of polymers. The aminomethyl group in the phenyl ring offers a reactive site for covalent bonding into a polymer backbone, for instance, through reaction with epoxy or isocyanate functionalities. This integration could lead to coatings with improved adhesion, corrosion resistance, and surface hardness. The pyridine and amide groups can also act as sites for secondary interactions, such as hydrogen bonding, with the polymer matrix, further enhancing the material's integrity.

Table 1: Potential Effects of Incorporating Pyridine-Carboxamide Moieties into Polymer Coatings

Property EnhancedPlausible Mechanism
Thermal StabilityThe aromatic nature of the pyridine and phenyl rings contributes to a higher decomposition temperature.
AdhesionThe polar amide and amine groups can form strong hydrogen bonds with substrates.
Corrosion ResistanceThe nitrogen atoms in the pyridine ring can coordinate with metal surfaces, forming a protective layer.
Mechanical StrengthCovalent incorporation and hydrogen bonding increase the cross-linking density of the polymer network.

Role as Linkers in Metal-Organic Frameworks (MOFs) to Enhance Properties

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the structure and functionality of the resulting MOF. Pyridine-based carboxylate linkers have been extensively used in the synthesis of MOFs. researchgate.netelsevierpure.comrsc.orgalfa-chemistry.com this compound, with its pyridine nitrogen, amide oxygen, and amine nitrogen, presents multiple potential coordination sites for metal ions, making it a promising candidate as a versatile linker in MOF synthesis.

The amine functionality is of particular interest as it can introduce basic sites within the MOF structure. Amine-functionalized MOFs have shown enhanced performance in applications such as carbon dioxide capture, owing to the strong interaction between the basic amine groups and the acidic CO2 molecules. rsc.org The incorporation of this compound as a linker could therefore lead to MOFs with high selectivity for CO2 adsorption. Furthermore, the structural flexibility of the aminomethylphenyl group could allow for the formation of dynamic MOFs that respond to guest molecules.

Table 2: Comparison of Potential MOF Properties with Different Linker Functionalities

Linker Functional GroupPotential Advantage in MOFsExample Application
CarboxylateStrong coordination to metal centers, forming robust frameworks.Gas storage
PyridineAdditional coordination sites, potential for catalytic activity.Heterogeneous catalysis
AmineIntroduction of basic sites, enhanced CO2 affinity.Carbon capture
Aminomethylphenyl-pyridine-carboxamide Combination of the above, potential for multifunctional materials. Selective gas separation, catalysis

Applications in Analytical Chemistry and Chemical Biology Probes

The photophysical and chemical properties of pyridine-containing compounds have led to their widespread use in the development of analytical tools and probes for chemical biology.

Use as Internal Standards in Metabolomics Studies and Complex Mixture Analysis

While there is no specific literature detailing the use of this compound as an internal standard, its chemical properties make it a plausible candidate. An ideal internal standard should be a stable, non-naturally occurring compound that has similar physicochemical properties to the analytes of interest but can be clearly distinguished by the analytical method (e.g., by mass spectrometry or chromatography). The stable aromatic structure and distinct molecular weight of this compound would allow for its easy detection. Its solubility can be tuned by protonation of the amine and pyridine groups, making it adaptable to various extraction and chromatographic methods used in metabolomics.

Development as Fluorescent or Affinity Probes for Chemical Biology Research

The development of fluorescent probes for the detection of specific analytes is a significant area of research. Pyridine-2,6-dicarboxamide-based sensors have been shown to be effective fluorescent probes for various metal ions, including Fe³⁺, Hg²⁺, Mg²⁺, and Ni²⁺. niscpr.res.inresearchgate.net These sensors typically operate via a fluorescence quenching or enhancement mechanism upon binding of the target ion. The this compound scaffold could be similarly modified to create selective fluorescent probes. For instance, the aminomethyl group could be functionalized with a fluorophore, and the pyridine-carboxamide moiety could act as the recognition site for a specific analyte.

Furthermore, fluorinated derivatives of pyridine-2-carboxamide have been developed as potential imaging probes for positron emission tomography (PET), a powerful tool in medical imaging and chemical biology. nih.gov This highlights the potential of modifying the this compound structure for the development of new imaging agents.

Table 3: Examples of Pyridine-Carboxamide Derivatives as Fluorescent Probes

Target AnalyteSensing MechanismReference Compound Type
Fe³⁺ and Hg²⁺Fluorescence quenchingPyridine-2,6-dicarboxamide with thiadiazole
Mg²⁺ and Ni²⁺Fluorescence quenchingPyridine-2,6-dicarboxamide with thiazole
PD-L1 ProteinPET Imaging[¹⁸F]fluorinated Pyridine-2-carboxamide

Contribution to Catalysis and Supramolecular Chemistry

The ability of the pyridine-2-carboxamide moiety to coordinate with metal ions and participate in hydrogen bonding makes it a valuable component in the design of catalysts and supramolecular assemblies.

Pyridine-2-carboxamide systems are of significant interest in supramolecular chemistry due to their capacity for self-assembly into well-defined architectures through hydrogen bonding and π-π stacking interactions. nih.govbohrium.comiucr.orgasianpubs.org The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen acts as a hydrogen bond acceptor. These interactions can be utilized to construct complex supramolecular structures such as helices, sheets, and capsules. The aminomethylphenyl group of this compound adds another dimension to these interactions, potentially leading to the formation of novel, functional supramolecular materials.

In the realm of catalysis, palladium(II) complexes featuring pyridine ligands have demonstrated efficacy in cross-coupling reactions. acs.org Similarly, copper(II) complexes with pyridine-2-carbaldehyde have been employed as catalysts. rsc.org The this compound ligand can form stable complexes with a variety of transition metals through coordination with the pyridine nitrogen and the amide oxygen. These metal complexes have the potential to act as catalysts in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The aminomethylphenyl substituent could also be used to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse. Molybdenum(II) complexes with pyridine carboxylate ligands have also shown catalytic activity in polymerization reactions. epa.gov

Future Research Directions and Methodological Advancements for N 3 Aminomethyl Phenyl Pyridine 2 Carboxamide

Exploration of Novel and Greener Synthetic Pathways

The traditional synthesis of amides, including N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide, has often relied on stoichiometric activating agents, which can generate significant chemical waste. sigmaaldrich.comucl.ac.uk The future of its synthesis will likely pivot towards more sustainable and efficient "green chemistry" approaches.

One promising direction is the development of catalytic direct amidation , which circumvents the need for stoichiometric activators. sigmaaldrich.com Research into catalysts, such as those based on boric acid or ruthenium, has shown the potential for forming amide bonds directly from carboxylic acids and amines, with water as the primary byproduct. sigmaaldrich.com The application of these methods to the synthesis of pyridine-2-carboxamide derivatives could significantly improve the atom economy and reduce the environmental impact of their production.

Another avenue for greener synthesis lies in the use of biocatalysis . Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for amide bond formation in environmentally friendly solvents. nih.govnih.gov This enzymatic approach offers high selectivity and operates under mild reaction conditions, presenting a sustainable alternative to conventional chemical methods. nih.govnih.gov The exploration of enzymatic routes for the synthesis of this compound could lead to more efficient and environmentally benign manufacturing processes.

Green Synthesis Strategy Key Advantages Potential Application to this compound
Catalytic Direct Amidation- Reduced waste (water as byproduct)- High atom economyDevelopment of a one-pot synthesis from pyridine-2-carboxylic acid and 3-(aminomethyl)aniline using a reusable catalyst.
Biocatalysis (Enzymatic Synthesis)- High selectivity and specificity- Mild reaction conditions- Use of green solventsEmployment of lipases or other suitable enzymes to catalyze the amide bond formation, potentially leading to higher yields and purity. nih.govnih.gov
Microwave-Assisted Synthesis- Rapid reaction times- Improved yields- Enhanced reaction controlOptimization of the coupling reaction under microwave irradiation to reduce synthesis time and energy consumption. ijarsct.co.in
Solvent-Free Reactions- Elimination of hazardous solvents- Simplified workup proceduresInvestigation of solid-state or mechanochemical synthesis methods to produce the target compound without the need for solvents. ijarsct.co.in

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the rapid design and analysis of new chemical entities. nih.govnih.govresearchgate.net For this compound, these computational tools offer a powerful means to explore its chemical space and predict the properties of novel derivatives.

De novo drug design algorithms can generate novel molecules with desired pharmacological profiles. nih.gov By using the pyridine-2-carboxamide scaffold as a starting point, AI models can propose structural modifications to enhance target affinity, selectivity, and pharmacokinetic properties. nih.gov This approach can accelerate the identification of new lead compounds with improved therapeutic potential. researchgate.net

Furthermore, ML models can be trained to predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential toxicity. researchgate.netmdpi.com The use of in silico predictive models can help to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development, thereby reducing the time and cost of research. researchgate.netmdpi.com

AI/ML Application Description Potential Impact on this compound Research
De Novo DesignGeneration of novel molecular structures with desired properties using generative AI models. nih.govCreation of a virtual library of this compound derivatives with optimized binding affinity and selectivity for a specific biological target.
QSAR ModelingQuantitative Structure-Activity Relationship models that correlate chemical structure with biological activity.Development of predictive models to guide the design of more potent analogs by identifying key structural features that contribute to activity.
ADME/Tox PredictionIn silico prediction of pharmacokinetic and toxicity profiles of new compounds. mdpi.comEarly-stage filtering of derivative candidates to eliminate those with unfavorable predicted properties, saving resources and time.
Virtual ScreeningHigh-throughput computational screening of large compound libraries to identify potential hits for a biological target. researchgate.netIdentification of new biological targets for this compound and its analogs through large-scale virtual screening campaigns.

Advanced Mechanistic Studies at the Molecular Level to Elucidate Complex Interactions

A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design. Future research will likely employ advanced computational and experimental techniques to unravel these complex interactions.

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of the compound when bound to a protein target. openpharmaceuticalsciencesjournal.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and contribute to binding affinity. nih.gov By understanding these dynamic interactions, researchers can design modifications to the molecule that enhance its binding and efficacy.

Cryogenic electron microscopy (cryo-EM) is another powerful technique that can be used to determine the high-resolution structure of the compound in complex with its target protein. This structural information is invaluable for understanding the precise binding mode and for guiding the design of new and improved inhibitors.

Mechanistic Study Technique Information Gained Application to this compound
Molecular DockingPredicts the preferred binding orientation of the compound to its target protein. mdpi.comnih.govIdentification of the putative binding site and key interacting residues within the target protein.
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the protein-ligand complex over time, providing insights into binding stability and conformational changes. openpharmaceuticalsciencesjournal.comnih.govElucidation of the detailed molecular interactions and the role of solvent molecules in the binding process.
Cryo-Electron Microscopy (Cryo-EM)Provides high-resolution 3D structures of large protein complexes, including those with bound ligands.Determination of the precise atomic-level interactions between this compound and its biological target.
Surface Plasmon Resonance (SPR)Measures the binding kinetics (association and dissociation rates) of the compound to its target in real-time.Quantitative characterization of the binding affinity and specificity of the compound and its derivatives.

Expansion into New Areas of Material Science and Niche Chemical Biology Applications

While the primary focus for pyridine-2-carboxamide derivatives has been in medicinal chemistry, their unique structural features make them attractive candidates for applications in other scientific domains.

In material science , the ability of the pyridine (B92270) and carboxamide moieties to coordinate with metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can have a wide range of applications, including gas storage, catalysis, and sensing. The self-assembly properties of this compound and its derivatives could be harnessed to create new functional materials with tailored properties.

In the realm of chemical biology , this compound could serve as a scaffold for the development of chemical probes . By attaching fluorescent tags or reactive groups, derivatives of this compound could be used to visualize and study biological processes in living cells. Such probes are invaluable tools for understanding the complex networks of interactions that govern cellular function.

Emerging Application Area Potential Role of this compound Illustrative Research Direction
Material ScienceAs a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netSynthesis and characterization of novel MOFs based on the compound for applications in gas separation or catalysis.
Chemical BiologyAs a scaffold for the development of chemical probes to study biological systems.Design and synthesis of fluorescently labeled derivatives to track the localization and dynamics of its biological target in living cells.
Supramolecular ChemistryAs a building block for the creation of self-assembling supramolecular structures.Investigation of the hydrogen bonding and π-stacking interactions to form well-defined nanoscale architectures.

Q & A

What are the established synthetic routes for N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide, and how can purity be ensured?

Basic Research Question
A common method involves coupling 2-pyridinecarboxylic acid derivatives with substituted anilines using acyl chlorides or activated esters. For example, triethylamine is often employed as a base in acetonitrile to facilitate the reaction at 50–60°C for 2 hours . Post-synthesis, purification via silica gel chromatography (eluting with chloroform or acetone) and HPLC (≥98% purity verification) are critical steps .

How can reaction conditions be optimized to improve yield and scalability for this compound?

Advanced Research Question
Optimization may involve adjusting solvent polarity, temperature, and catalyst ratios. Continuous flow reactors can enhance reaction control and reduce byproducts . Automated synthesis platforms coupled with advanced purification (e.g., crystallization under controlled pH/temperature) improve reproducibility. Reaction kinetics should be monitored using in-situ spectroscopy (e.g., NMR or IR) to identify rate-limiting steps .

What analytical techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Question
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyridinecarboxamide derivatives . Complementary techniques include:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve aromatic proton overlap.
  • Mass spectrometry (HRMS) : Confirm molecular ion and fragmentation patterns .
    Discrepancies between computational (DFT) and experimental data should be addressed by refining crystallographic parameters .

How can researchers evaluate the compound's potential enzyme inhibition activity?

Advanced Research Question
Use in vitro enzyme assays targeting homologous systems. For example:

  • Factor Xa inhibition : Adapt fluorogenic substrate assays, as done for DPC423 (a structurally related Factor Xa inhibitor) .
  • Antikinetoplastid activity : Screen against Trypanosoma brucei using cell viability assays (IC50 determination) and validate selectivity via cytotoxicity testing in MRC-5 fibroblasts .
    Dose-response curves and molecular docking (e.g., AutoDock Vina) can elucidate binding modes .

What strategies are advised for addressing conflicting toxicity data in literature?

Advanced Research Question
Contradictions in toxicity profiles often stem from incomplete characterization. Mitigate this by:

  • Conducting in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) .
  • Performing ADMET predictions using AI platforms to flag potential liabilities (e.g., hepatotoxicity) .
  • Validating findings with in vivo models (e.g., zebrafish embryos for acute toxicity) .

How should researchers handle safety concerns given limited ecotoxicological data?

Basic Research Question
Assume precautionary measures due to insufficient ecotoxicity data :

  • Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Avoid aqueous waste disposal; instead, incinerate or use chemical degradation (e.g., ozonolysis for amide cleavage).
  • Monitor airborne particles via LC-MS/MS in lab environments.

What methodologies resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Question
Reconcile discrepancies by:

  • Revisiting crystallographic models : Refine hydrogen bonding and torsional angles using software like SHELXL .
  • Dynamic NMR studies : Probe conformational flexibility in solution (e.g., variable-temperature NMR) .
  • Theoretical calculations : Compare experimental data with DFT-optimized structures to identify tautomeric or polymorphic forms .

How can metabolic pathways of this compound be elucidated?

Advanced Research Question
Employ LC-MS/MS and NMR to identify metabolites in hepatic microsomal assays . Key steps:

  • Incubate the compound with rat liver microsomes + NADPH.
  • Extract metabolites using solid-phase extraction (C18 columns).
  • Annotate unknown peaks via fragmentation patterns (e.g., neutral loss scans for glucuronides) .

What computational tools predict the compound's pharmacokinetic properties?

Basic Research Question
Use SwissADME or ADMETLab 2.0 to estimate:

  • Lipophilicity (LogP) and aqueous solubility.
  • Blood-brain barrier permeability and CYP450 inhibition .
    Validate predictions with experimental data (e.g., parallel artificial membrane permeability assay, PAMPA) .

How can researchers design analogs to enhance target selectivity?

Advanced Research Question
Apply structure-activity relationship (SAR) studies:

  • Introduce substituents at the pyridine ring (e.g., halogens for improved binding) .
  • Modify the aminomethylphenyl group to reduce off-target interactions (e.g., cyclopropyl substitution) .
    Test analogs in orthogonal assays (e.g., kinase profiling panels) to confirm selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.